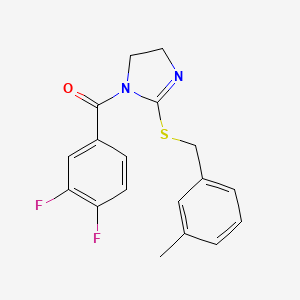

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851803-47-9

Cat. No.: VC4872067

Molecular Formula: C18H16F2N2OS

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851803-47-9 |

|---|---|

| Molecular Formula | C18H16F2N2OS |

| Molecular Weight | 346.4 |

| IUPAC Name | (3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3 |

| Standard InChI Key | OYAXPEQEBSZQEJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |

Introduction

(3,4-Difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a difluorophenyl group, a methylbenzylthio group, and an imidazole ring. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Chemical Formula and Molecular Weight

Synonyms and Identifiers

-

PubChem CID: 5187816

-

InChI: InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3

Synthesis and Preparation Methods

The synthesis of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves multi-step organic reactions. A general approach includes:

-

Formation of the Imidazole Ring: This typically involves the cyclization of a diamine with a carbonyl compound.

-

Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorinated aromatic compound.

-

Attachment of the Methylbenzylthio Group: This involves a thiolation reaction where a thiol group is introduced to the imidazole ring.

Biological Activity and Applications

While specific biological activities of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are not detailed in available literature, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor modulators. Their applications can range from pharmaceuticals to materials science, depending on their properties.

Comparison with Similar Compounds

| Compound | Structure Features | Potential Applications |

|---|---|---|

| (4-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Bromophenyl, methylbenzylthio, imidazole | Pharmaceutical research |

| (3,4-Difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Difluorophenyl, methylbenzylthio, imidazole | Potential enzyme inhibitors |

| 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran | Fluorophenyl, imidazole, pyran | 5-Lipoxygenase inhibitors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume